For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Valerate (B167501)
Propyl valerate, also known as propyl pentanoate, is an organic compound classified as a fatty acid ester.[1][2] It is a colorless liquid with a characteristic fruity odor, which has led to its use in the flavor and fragrance industry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for propyl valerate, tailored for a scientific audience.
Chemical Structure and Identification
Propyl valerate is the ester formed from the condensation of valeric acid (a short-chain fatty acid) and propanol (B110389).[3] Its structure is characterized by a five-carbon carboxylic acid chain linked to a three-carbon alcohol chain through an ester bond.
Key Identifiers:
-
Synonyms: Propyl valerate, n-Propyl n-valerate, Pentanoic acid, propyl ester, Valeric acid, propyl ester[4][5][6]
Physicochemical Properties
A summary of the key quantitative physicochemical properties of propyl valerate is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 144.21 g/mol | [5][7] |
| Appearance | Colorless to pale yellow clear liquid | |
| Odor | Fruity, apple, pineapple | [7] |
| Boiling Point | 167-168 °C at 760 mmHg | |
| Melting Point | -70 to -71 °C | |
| Density | 0.872 g/cm³ at 20°C | |
| Refractive Index | 1.405 at 20°C | |
| Flash Point | 37.78 °C (100.00 °F) | |
| Vapor Pressure | 1.85 hPa at 20°C (estimated) | [7] |
| Solubility | Slightly soluble in water; miscible with ethanol (B145695) and diethyl ether | [3] |
Experimental Protocols
Synthesis of Propyl Valerate
1. Fischer-Speier Esterification:
This is the most common method for synthesizing propyl valerate.[3]
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Reactants: Valeric acid and propanol.
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Catalyst: A strong acid, typically sulfuric acid (H₂SO₄).[3]
-
Procedure:
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Valeric acid and an excess of propanol are mixed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled to room temperature.
-
The product is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.
-
2. Biomass-Derived Synthesis Pathway:
A greener alternative to the traditional method involves the use of biomass-derived starting materials.[3]
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Starting Material: γ-valerolactone (GVL), which can be produced from renewable sources.[3]
-
Procedure:
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Catalytic hydrogenation of GVL to open the lactone ring.
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Subsequent esterification of the resulting intermediate with propanol, facilitated by a catalyst.[3]
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Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the quantification and structural analysis of volatile compounds like propyl valerate.[3]
-
Column: A polar capillary column, such as DB-WAX, is often used for separation.[3]
-
Principle: The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.[3]
2. High-Performance Liquid Chromatography (HPLC):
Propyl valerate can be analyzed using reverse-phase (RP) HPLC.[5]
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
-
Application: This method is scalable and can be used for purity analysis and preparative separations to isolate impurities.[5]
3. Spectroscopic Methods:
Spectroscopic techniques are essential for the structural elucidation of propyl valerate.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic ester carbonyl (C=O) stretch.
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Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Biological Activity and Signaling Pathways
Propyl valerate is a derivative of valeric acid, a short-chain fatty acid (SCFA). SCFAs are known to have biological activity, and valeric acid itself is an activator of the free fatty acid receptor 3 (FFAR3 or GPR41).[3] FFAR3 is a G protein-coupled receptor (GPCR) that is involved in the regulation of metabolism, inflammation, and hormone homeostasis.[3] Therefore, propyl valerate and related compounds are of interest in studies probing the mechanisms of SCFA signaling.[3]
Visualizations
Logical Workflow for Synthesis and Analysis of Propyl Valerate
Caption: Workflow for the synthesis and subsequent analysis of propyl valerate.
References
- 1. PROPYL VALERATE | 141-06-0 [chemicalbook.com]
- 2. Dipropyl Acetate | C8H16O2 | CID 67328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl Valerate|141-06-0|Research Chemicals [benchchem.com]
- 4. Pentanoic acid, propyl ester [webbook.nist.gov]
- 5. Propyl valerate | SIELC Technologies [sielc.com]
- 6. propyl valerate - Wikidata [wikidata.org]
- 7. scent.vn [scent.vn]
